Antimycobacterial Selectivity Profile: Activity Against M. tuberculosis but Not M. marinum
2-(4-Bromophenyl)-2-chloroacetamide exhibits a selective antimycobacterial profile, demonstrating efficacy against Mycobacterium tuberculosis and Mycobacterium avium complex, while showing no activity against Mycobacterium marinum . This selective activity differentiates it from other chloroacetamides like 2-chloro-N-(4-fluorophenyl)acetamide (2CFA), which is reported to have higher activity against M. tuberculosis compared to M. avium complex, and from 2-chloro-N-(4-chlorophenyl)acetamide (2CPA), which is active against both M. tuberculosis and M. smegmatis . This specificity can be exploited in research aimed at targeting particular mycobacterial strains.
| Evidence Dimension | Antimycobacterial Spectrum (Selectivity) |
|---|---|
| Target Compound Data | Active against M. tuberculosis and M. avium complex; inactive against M. marinum. |
| Comparator Or Baseline | 2-chloro-N-(4-fluorophenyl)acetamide (2CFA): Higher activity vs. M. tuberculosis than M. avium complex. 2-chloro-N-(4-chlorophenyl)acetamide (2CPA): Active against M. tuberculosis H37Rv and M. smegmatis. |
| Quantified Difference | Qualitative difference in target strain spectrum (specificity). |
| Conditions | In vitro mycobacterial growth inhibition assays. |
Why This Matters
This specificity profile is critical for researchers studying mycobacterial pathogenesis or developing targeted therapies, where off-target activity against non-pathogenic strains like M. marinum could confound results or limit therapeutic windows.
